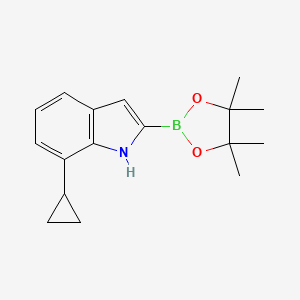

7-cyclopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Übersicht

Beschreibung

7-cyclopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclopropyl group, a dioxaborolane moiety, and an indole core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-cyclopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, where a suitable alkene is treated with a cyclopropylcarbene precursor.

Attachment of the Dioxaborolane Moiety: The dioxaborolane moiety is typically introduced through a borylation reaction, where a boronic acid or boronate ester is coupled with the indole core using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Analyse Chemischer Reaktionen

Suzuki-Miyaura Cross-Coupling Reactions

The boronate ester group in this compound serves as a critical handle for palladium-catalyzed cross-coupling reactions. Key characteristics include:

Reaction Mechanism :

-

The boron atom undergoes transmetallation with palladium catalysts, facilitating carbon-carbon bond formation between the indole and aryl/heteroaryl halides .

-

Typical conditions involve Pd(dba)₂ or Pd(PPh₃)₄ as catalysts, cesium carbonate as a base, and mixed solvents (e.g., toluene/water or dioxane/water) .

Example Reactions :

| Substrate | Coupling Partner | Conditions | Yield | Source |

|---|---|---|---|---|

| 7-Bromo-oxazoloquinolinone | 2-Fluoro-4-boronoaniline | Pd catalyst, Cs₂CO₃, 70°C | 85% | |

| 2,6-Dibromopyridine | Indole-boronate ester | Pd(dba)₂, Xantphos, CPME/H₂O | 85% |

Key Observations :

-

Electron-withdrawing groups on coupling partners enhance reaction efficiency .

-

Steric hindrance from the cyclopropyl group may necessitate elevated temperatures (e.g., 70–100°C) .

Nucleophilic Substitution Reactions

The indole nitrogen and boronate group participate in nucleophilic transformations:

Indole Nitrogen Reactivity :

-

The NH group undergoes alkylation or acylation under basic conditions. For example, reaction with iodoethane and K₂CO₃ in DMF yields N-alkylated derivatives .

-

Alkylation preserves the boronate functionality, enabling sequential coupling strategies .

Boronate Reactivity :

-

The dioxaborolane moiety can hydrolyze to boronic acid under acidic conditions, though this is typically avoided in synthetic protocols.

-

Transient boronic acid intermediates may form during coupling reactions but are stabilized by the pinacol ester .

Comparative Reactivity with Structural Analogs

The compound’s reactivity differs from related indole-boronate derivatives:

| Compound | Reactivity Profile | Key Difference |

|---|---|---|

| 4-(Dioxaborolan-2-yl)-1H-indole | Lower steric hindrance | Lacks cyclopropyl substituent |

| 5-Methoxy-indole-boronate | Enhanced electron density | Methoxy group alters electronic effects |

| 1-Ethyl-7-methyl-indole-boronate | Reduced coupling efficiency with bulky partners | Ethyl group increases steric bulk |

Limitations and Challenges

-

Steric Effects : The cyclopropyl group can hinder coupling with sterically demanding partners, requiring optimized conditions.

-

Sensitivity : Prolonged exposure to moisture may lead to boronate ester hydrolysis, necessitating anhydrous handling .

Future Research Directions

-

Catalyst Development : Exploring NHC-palladium complexes to improve yields with bulky substrates.

-

Biological Activity Screening : Derivatives of this compound remain underexplored for pharmacological applications.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that indole derivatives exhibit significant anticancer properties. The incorporation of a boron-containing moiety, such as the dioxaborolane in this compound, can enhance biological activity through improved interaction with biological targets. Studies have shown that similar compounds can inhibit key enzymes involved in cancer progression, such as protein tyrosine phosphatases (PTPs) and kinases.

Case Study:

A study published in the Journal of Medicinal Chemistry explored a series of indole derivatives for their ability to inhibit PTP1B, a target implicated in obesity and diabetes. The findings suggested that modifications with boron-containing groups improved potency and selectivity against PTP1B .

2. Neuroprotective Effects

Indoles are known for their neuroprotective properties. The dioxaborolane group may enhance the compound's ability to cross the blood-brain barrier and interact with neuroreceptors or enzymes related to neurodegenerative diseases.

Case Study:

Research on related indole compounds has demonstrated neuroprotective effects against oxidative stress in neuronal cells. These findings suggest potential therapeutic applications for treating conditions like Alzheimer's disease .

Organic Synthesis Applications

1. Cross-Coupling Reactions

The compound can serve as a versatile building block in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. The presence of the boron atom allows for effective coupling with various electrophiles under mild conditions.

Synthesis Example:

A synthesis protocol involving 7-cyclopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole was reported where it was utilized in Suzuki-Miyaura coupling reactions to produce complex biaryl compounds with high yields .

Materials Science Applications

1. Development of Functional Materials

The unique properties of the dioxaborolane moiety make it suitable for developing functional materials such as sensors or catalysts. Its ability to form stable complexes with various substrates can be exploited in material science.

Case Study:

Research has shown that boron-containing compounds can act as effective catalysts in polymerization reactions, leading to the development of new materials with tailored properties .

Comparative Data Table

Wirkmechanismus

The mechanism of action of 7-cyclopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The indole core can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, while the dioxaborolane moiety can participate in covalent bonding with nucleophilic sites.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Indole Derivatives: Compounds with an indole core, such as tryptophan and serotonin, share structural similarities but differ in their functional groups and biological activities.

Cyclopropyl Compounds: Cyclopropyl-containing compounds, like cyclopropylamine and cyclopropylcarbinol, exhibit unique chemical properties due to the strained cyclopropyl ring.

Dioxaborolane Compounds: Compounds with dioxaborolane moieties, such as pinacolborane and catecholborane, are used in various chemical transformations, including borylation and Suzuki-Miyaura coupling reactions.

Uniqueness

7-cyclopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is unique due to the combination of its cyclopropyl, dioxaborolane, and indole functionalities

Biologische Aktivität

7-Cyclopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a compound that has garnered attention due to its potential biological activities. This article will explore the compound's synthesis, biological properties, and relevant case studies.

The compound is characterized by a cyclopropyl group and a dioxaborolane moiety, which are known to influence its reactivity and biological interactions. The molecular formula is with a molecular weight of 250.12 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₉BO₃ |

| Molecular Weight | 250.12 g/mol |

| CAS Number | 914610-50-7 |

| IUPAC Name | This compound |

Biological Activity

The biological activity of this compound has been assessed through various studies focusing on its potential as a kinase inhibitor. Kinases are crucial in regulating cellular functions such as growth and differentiation.

Research indicates that compounds containing dioxaborolane structures can act as competitive inhibitors of protein kinases. This is achieved by binding to the ATP pocket of the kinase, thereby inhibiting its activity. For instance, in studies involving related compounds, IC50 values (the concentration required to inhibit 50% of the target activity) ranged from nanomolar to micromolar levels against various kinases .

Case Studies

-

Inhibition of Serine/Threonine Kinases

- A study demonstrated that similar dioxaborolane derivatives exhibited potent inhibition against serine/threonine kinases with IC50 values ranging from 11 nM to 90 nM. The compound's ability to selectively inhibit certain kinase families suggests potential therapeutic applications in cancer treatment .

- Cell Proliferation Studies

Synthesis

The synthesis of this compound typically involves the reaction of cyclopropylboronic acid pinacol ester with an appropriate indole derivative under specific conditions. This process often utilizes palladium catalysts to facilitate cross-coupling reactions.

Eigenschaften

IUPAC Name |

7-cyclopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22BNO2/c1-16(2)17(3,4)21-18(20-16)14-10-12-6-5-7-13(11-8-9-11)15(12)19-14/h5-7,10-11,19H,8-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMFCIXHUUPYCTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C(=CC=C3)C4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201152472 | |

| Record name | 7-Cyclopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201152472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936901-93-8 | |

| Record name | 7-Cyclopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=936901-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Cyclopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201152472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.